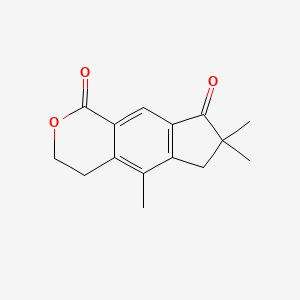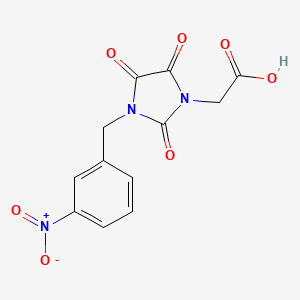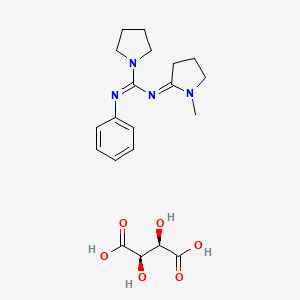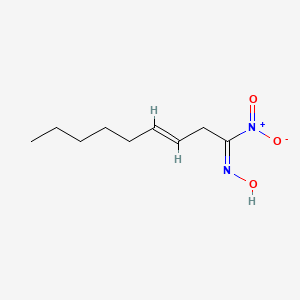
Echinolactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinolactone A is a natural product found in Echinodontiellum japonicum with data available.
Applications De Recherche Scientifique
Immunomodulatory Activity
Echinacea, from which Echinolactone A is derived, has been studied extensively for its immunomodulatory properties. For example, Echinacea purpurea, along with Astragalus membranaceus and Glycyrrhiza glabra, was found to activate immune cells in human subjects as evidenced by increased CD69 expression on CD4 and CD8 T cells. This immune activation persisted for at least 7 days after ingestion, suggesting a potential role in enhancing the body's immune response (Brush et al., 2006).
Lack of Efficacy in Cold Prevention and Treatment
Despite its popularity as a remedy for common colds, numerous studies have concluded that Echinacea preparations, including those potentially containing this compound, do not significantly affect cold prevention or treatment. For instance, a study on the treatment of the common cold with unrefined Echinacea showed no effect on the duration or severity of cold symptoms (Barrett et al., 2002). Furthermore, Echinacea purpurea herbs failed to stimulate the nonspecific immune response in healthy young men, indicating no significant immunostimulatory effects after oral intake (Schwarz et al., 2002).
No Impact on Upper Respiratory Tract Infections
Investigations into the effectiveness of Echinacea in preventing upper respiratory tract infections have also yielded mixed results. A study on the prevention of experimental rhinovirus colds revealed that Echinacea had no significant effect on either the occurrence of infection or the severity of illness (Turner et al., 2000).
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)11(9)6-10-12(8)7-15(2,3)13(10)16/h6H,4-5,7H2,1-3H3 |
Clé InChI |
VUAIYBIBQXIJKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCOC(=O)C2=CC3=C1CC(C3=O)(C)C |
Synonymes |
echinolactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)


![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)
![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)





![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
